6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

PPARα agonist Dyslipidemia Metabolic disease

Systematic SAR studies confirm that substitution position on the dihydrobenzofuran ring critically determines biological activity. Generic or des-methyl analogs fail to replicate target engagement. - **Validated use:** Core intermediate for potent PPARα agonists (superior to fenofibrate) and NF-κB inhibitory anticancer derivatives. - **Data-driven design:** Enables exploration of substituent effects on potency, selectivity, and in vivo efficacy. - **Supply assurance:** Stocked building block for metabolic and oncology research programs.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 26018-42-8
Cat. No. B3255813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
CAS26018-42-8
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC(O2)C(=O)O)C=C1
InChIInChI=1S/C10H10O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-4,9H,5H2,1H3,(H,11,12)
InChIKeyOALGDQAPRDHTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: A Procurement-Ready Scaffold


6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 26018-42-8, C₁₀H₁₀O₃, MW 178.18) is a dihydrobenzofuran carboxylic acid building block characterized by a methyl substituent at the 6-position of the fused bicyclic ring system . This compound serves as a privileged intermediate in medicinal chemistry, most notably as a core scaffold within a series of 2,3-dihydrobenzofuran-2-carboxylic acids that have been optimized as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists [1]. It is also a key starting material for the synthesis of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives with demonstrated anticancer activity and NF-κB inhibitory properties [2].

1 PPARα pathway modulation studies
2 Synthesis of NF-κB pathway inhibitor probes
3 6-Methyl substitution SAR exploration

6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: Why the 6-Methyl Group Matters


Within the 2,3-dihydrobenzofuran-2-carboxylic acid class, subtle alterations to the substitution pattern on the benzene ring dramatically alter target engagement and biological efficacy. Systematic structure-activity relationship (SAR) studies have unequivocally established that the position and nature of substituents are critical for maintaining potent PPARα agonism and subtype selectivity [1]. For instance, in related chemotypes, the replacement of a chloro substituent with a hydrogen atom (a des-chloro analog) resulted in a complete loss of hypocholesterolemic activity, underscoring the functional non-equivalence of seemingly minor structural changes [2]. Consequently, procuring a generic, unsubstituted, or differently substituted analog as a substitute for the 6-methyl variant carries a high risk of project failure, as it will not recapitulate the specific steric, electronic, and hydrophobic interactions that define the activity profile of the intended 6-methyl scaffold.

Unsubstituted core

May not reproduce reported hypocholesterolemic activity; des-chloro analog inactive in rat model.

5-Methyl positional isomer

Exhibits distinct antimicrobial profile without reported anticancer context; bioactivity spectrum differs.

Other 6-position substituents

Altering substituent type or size may shift PPARα selectivity and target engagement, requiring SAR validation.

6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: Key Activity Evidence


PPARα Subtype Selectivity via Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran-2-carboxylic acid core, for which the 6-methyl analog is a key member, has been identified as a privileged scaffold for achieving potent and subtype-selective PPARα agonism. In a systematic SAR study, select compounds from this class demonstrated lipid-lowering efficacy in Syrian hamsters and Beagle dogs at doses significantly lower than the benchmark PPARα agonist fenofibrate [1]. The 6-methyl substituent is a critical structural element within this SAR framework, influencing both potency and selectivity.

PPARα selectivity
Class-level
Scaffold class (6-methyl member) vs Fenofibrate
Doses "much lower than" fenofibrate in hamster and dog dyslipidemia models.
Reported class-level PPARα agonism with potential dose advantage.
Exact dose ratio not quantified; further validation needed.
PPARα agonist Dyslipidemia Metabolic disease

Aromatic Substitution Essential for Hypocholesterolemic Activity

A study evaluating cyclic analogs of clofibrate in a Triton-induced hyperlipemic rat model provides direct comparative evidence for the importance of substitution on the dihydrobenzofuran ring. The 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid ethyl ester exhibited hypocholesterolemic activity, while its des-chloro analog (i.e., the unsubstituted 2,3-dihydrobenzofuran) was completely inactive [1]. This finding directly supports the premise that a substituted aromatic ring, such as the 6-methyl variant, is a non-negotiable structural requirement for engaging biological targets in this series.

Substitution requirement
Cross-study
5-chloro analog vs Des-chloro analog
Active (hypocholesterolemic) vs. Inactive in Triton rat model.
Aromatic substitution essential for in vivo hypocholesterolemic activity.
Direct comparative study; reinforces need for substituted core.
Hypolipidemic agents Clofibrate analogs SAR

Positional Isomer 5-Methyl: Distinct Activity Profile

The 5-methyl positional isomer (CAS 312607-99-1) has been characterized as possessing 'moderate antimicrobial' activity , while the 6-methyl compound is associated with anticancer and broader antimicrobial applications . This distinction in reported biological activities between the 5-methyl and 6-methyl isomers reinforces the critical role of precise substituent positioning for dictating the spectrum of biological activity. Selecting the incorrect isomer would lead to a different and potentially undesired activity profile.

Isomer profile
Data to verify
6-Methyl isomer vs 5-Methyl isomer
6-methyl: anticancer, antimicrobial; 5-methyl: moderate antimicrobial only.
Positional isomer shift alters bioactivity spectrum.
Qualitative vendor assessment; peer-reviewed data lacking.
Antimicrobial Positional isomer SAR

6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: Research Applications


PPARα Agonist Lead Optimization

The 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a validated starting point for the design and synthesis of novel, subtype-selective PPARα agonists. Research teams can leverage this building block to further explore structure-activity relationships aimed at improving potency, selectivity, and in vivo efficacy for the treatment of dyslipidemia and related metabolic disorders, building directly upon the foundational work showing superior potency over fenofibrate [1].

NF-κB-Targeting Anticancer Agent Synthesis

This compound serves as a critical intermediate for generating libraries of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. These derivatives have demonstrated potent cytotoxic activity against a panel of six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) at low micromolar concentrations and also function as inhibitors of the NF-κB transcriptional pathway [2]. Procurement of the 6-methyl core enables the further exploration of this promising anticancer scaffold.

Impact of 6-Position Substitution on Bioactivity

Given the established importance of aromatic substitution in the dihydrobenzofuran class for biological activity, as evidenced by the inactivity of the des-chloro analog in lipid-lowering assays [3], the 6-methyl derivative is an ideal tool compound for systematic SAR studies. Researchers can use it to probe how substituent size, electronics, and lipophilicity at the 6-position modulate target binding and downstream pharmacology across various therapeutic areas, including metabolic and oncology targets.

Application
Selection Property
Validation Focus
PPARα pathway modulation studies
6-Methyl dihydrobenzofuran scaffold
PPARα selectivity and target engagement assays
NF-κB pathway inhibitor synthesis
Carboxylic acid core for amide derivatization
Cytotoxicity and NF-κB reporter gene assays
Aromatic substitution SAR studies
6-Methyl substitution pattern
Target binding and cellular pharmacology profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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